![molecular formula C11H14F3N B1443228 2-Methyl-2-[3-(trifluoromethyl)phenyl]propan-1-amine CAS No. 1179638-93-7](/img/structure/B1443228.png)
2-Methyl-2-[3-(trifluoromethyl)phenyl]propan-1-amine
Overview
Description
2-Methyl-2-[3-(trifluoromethyl)phenyl]propan-1-amine is a useful research compound. Its molecular formula is C11H14F3N and its molecular weight is 217.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Branched Chain Aldehydes in Food Flavors
Branched Chain Aldehydes and Flavor Compounds : Compounds like 2-methyl propanal, essential in flavor composition in various foods, are derived from amino acids. The paper elaborates on metabolic conversions and the influence of microbial and food compositions on aldehyde formation, focusing on 3-methyl butanal's presence in food products. Understanding these pathways is crucial for controlling flavor compound formation (Smit, Engels, & Smit, 2009).
Heterocyclic Compounds in Organic Synthesis
Heterocyclic Compounds in Synthesis : The molecule 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one and its derivatives are highlighted for their value in synthesizing heterocyclic compounds such as pyrazolo-imidazoles, thiazoles, spiropyridines, and more. The reactivity of this molecule paves the way for innovative transformations in organic synthesis (Gomaa & Ali, 2020).
Amine-Functionalized Sorbents for PFAS Removal
PFAS Removal Using Amine-Functionalized Sorbents : Amine-containing sorbents are gaining traction for removing persistent and harmful perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. The paper discusses the development and application of these sorbents, focusing on electrostatic interactions, hydrophobic interactions, and sorbent morphology. The insights are aimed at designing next-generation sorbents for effective PFAS removal (Ateia et al., 2019).
Applications in Organic Synthesis and Structure Analysis
Synthesis and Structure of 2-Trichloromethyl-3-Phenyl-1,3-Thiazolidin-4-ones : The paper discusses the synthesis of this class of compounds through the reaction of chloral with substituted anilines, followed by treatment with thioglycolic acid. The research provides valuable insights into the conformations of the products and highlights the diversity of products formed under different conditions, contributing to the understanding of amine reactions with chloral (Issac & Tierney, 1996).
Properties
IUPAC Name |
2-methyl-2-[3-(trifluoromethyl)phenyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N/c1-10(2,7-15)8-4-3-5-9(6-8)11(12,13)14/h3-6H,7,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHOQALIUKTFGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CC(=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


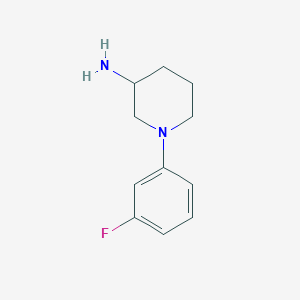
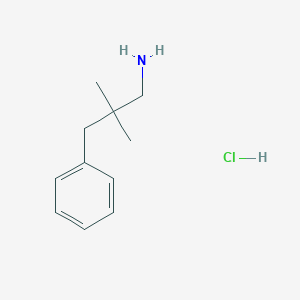
![7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1443150.png)


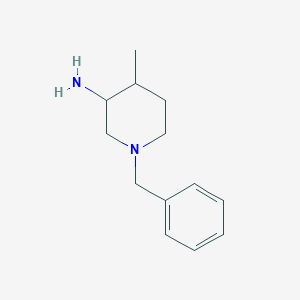
![1-[2-(4-Fluorophenoxy)ethyl]piperidin-4-amine dihydrochloride](/img/structure/B1443158.png)
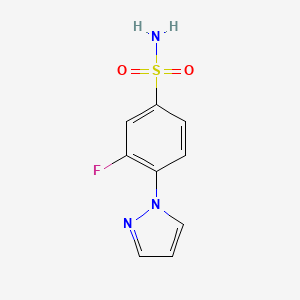
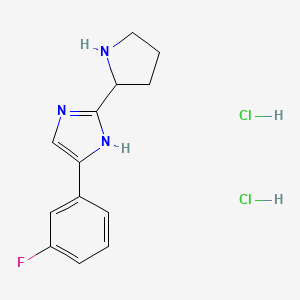
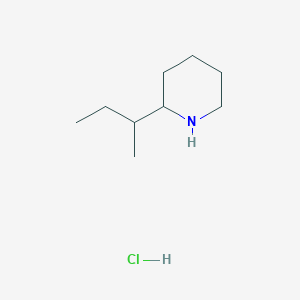
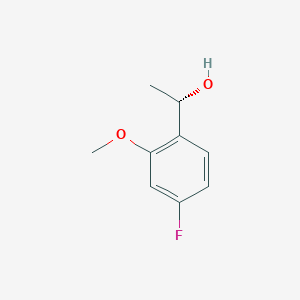
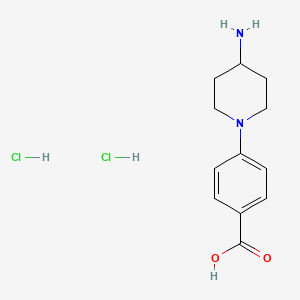
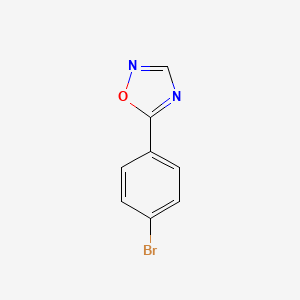
![1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1443167.png)
